4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid
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Overview
Description
4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is a chemical compound characterized by the presence of a thiolane ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid typically involves the reaction of a thiolane derivative with an aminobenzoic acid under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid involves its interaction with specific molecular targets. The thiolane ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile
- 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid
Uniqueness
4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzoic acid moiety with an amino group and a thiolane-derived functional group. Its molecular formula is C11H13NO3S, and it has a molecular weight of approximately 239.29 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃NO₃S |
Molecular Weight | 239.29 g/mol |
CAS Number | 2059947-46-3 |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Compounds similar to 4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid, particularly those derived from para-aminobenzoic acid, have demonstrated significant antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacteria and fungi, potentially serving as effective agents in treating infections.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in metabolic pathways. The thiolane moiety may enhance its binding affinity to biological targets, thereby modulating their activity. This interaction could lead to the inhibition of folate synthesis, a pathway crucial for bacterial growth and proliferation .
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of 4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents.
Cancer Therapy Research
Another investigation focused on the compound's potential in cancer therapy. Researchers found that the compound could induce apoptosis in cancer cells through the modulation of key signaling pathways. The unique structural features of the thiolane ring were suggested to play a critical role in enhancing the compound's efficacy against tumor cells .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique biological activity of 4-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid.
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Aminobenzoic Acid | Basic structure; precursor for many derivatives | Moderate antimicrobial |
Methotrexate | Antifolate agent; complex structure | Strong anti-cancer |
Thiolane Derivatives | Incorporates thiolane; used in drug design | Varied biological activities |
Properties
Molecular Formula |
C11H13NO3S |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
4-[(1-oxothiolan-1-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C11H13NO3S/c13-11(14)9-3-5-10(6-4-9)12-16(15)7-1-2-8-16/h3-6H,1-2,7-8H2,(H,13,14) |
InChI Key |
WXGHGLZYUUJXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC=C(C=C2)C(=O)O)(=O)C1 |
Origin of Product |
United States |
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